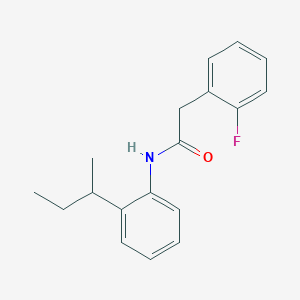![molecular formula C21H22N2O3 B4879451 3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4879451.png)
3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone
説明
3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone, also known as PD153035, is a synthetic compound that belongs to the family of quinazoline-based tyrosine kinase inhibitors. PD153035 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR), which is a transmembrane receptor that plays a crucial role in the regulation of cell proliferation, differentiation, and survival. PD153035 has been extensively studied for its potential therapeutic applications in cancer treatment.
作用機序
3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone exerts its inhibitory effect on EGFR by binding to the ATP-binding site of the receptor, thereby preventing the activation of downstream signaling pathways that promote cell proliferation and survival. The inhibition of EGFR signaling by 3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone has been shown to have several biochemical and physiological effects. The compound inhibits the phosphorylation of EGFR and downstream signaling molecules, such as Akt and ERK, which are involved in cell survival and proliferation. 3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone also induces cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone has several advantages and limitations for lab experiments. The compound is highly selective for EGFR and does not inhibit other tyrosine kinases, which reduces the potential for off-target effects. 3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone is also highly potent, with an IC50 value in the nanomolar range. However, the compound has poor solubility in aqueous solutions, which can limit its use in in vivo studies. 3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone also has a short half-life, which requires frequent dosing in animal models.
将来の方向性
3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. However, several future directions need to be explored to further understand the potential of the compound. These include:
1. Combination therapy: 3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone could be used in combination with other cancer drugs to enhance its therapeutic efficacy and reduce the potential for drug resistance.
2. Development of prodrugs: Prodrugs of 3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone could be developed to improve its solubility and bioavailability in vivo.
3. In vivo studies: Further in vivo studies are needed to evaluate the safety and efficacy of 3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone in animal models and to determine the optimal dosing regimen.
4. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of 3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone in humans and to determine its potential as a therapeutic agent for cancer treatment.
In conclusion, 3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone is a potent and selective inhibitor of EGFR that has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. Further research is needed to explore the potential of the compound and to develop it into a clinically useful drug.
科学的研究の応用
3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has shown promising results in preclinical studies as a potent inhibitor of EGFR, which is overexpressed in many types of cancer. 3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer cells.
特性
IUPAC Name |
3-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-7-16-10-11-19(20(14-16)25-2)26-13-6-12-23-15-22-18-9-5-4-8-17(18)21(23)24/h3-5,8-11,14-15H,1,6-7,12-13H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZCACOBRKEIFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chlorophenyl)-N'-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B4879376.png)
![4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 3-methylbenzoate](/img/structure/B4879382.png)
![3-ethoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B4879389.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4879404.png)
![3-({[3-(5-isoxazolyl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4879412.png)
![4-[(1,3-benzodioxol-5-ylmethyl)amino]butan-1-ol hydrochloride](/img/structure/B4879419.png)
![N-1-naphthyl-6-[(4-phenyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4879426.png)
![ethyl 2-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4879431.png)

![2,8,9-triphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4879437.png)

![6-phenyl-2-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4879460.png)
![N-[5-(5-chloro-2-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B4879464.png)